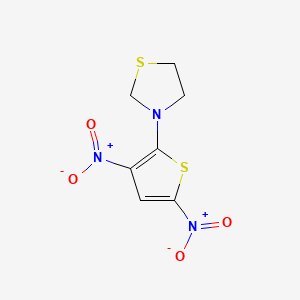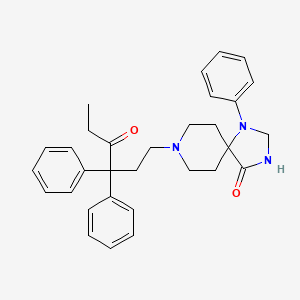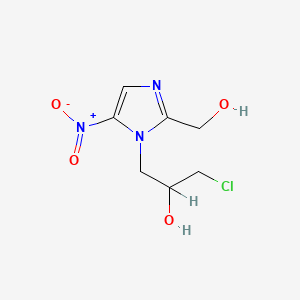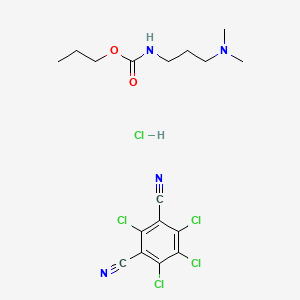![molecular formula C13H16N4O4 B1230841 3-[4-(2-hydroxyethylamino)-3-nitrophenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B1230841.png)
3-[4-(2-hydroxyethylamino)-3-nitrophenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(2-hydroxyethylamino)-3-nitrophenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one is a C-nitro compound.
Wissenschaftliche Forschungsanwendungen
Overview of Pharmacological Activities
Research indicates that pyridazinone derivatives, such as 3-[4-(2-hydroxyethylamino)-3-nitrophenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one, are recognized for their pharmacological significance. For example, ABT-963, a vicinally disubstituted pyridazinone, is known for its potent and selective inhibition of COX-2, leading to reduced prostaglandin E2 production and inflammation-related symptoms, showcasing its therapeutic potential in conditions like arthritis (Asif, 2016). Additionally, compounds like 3-hydroxycoumarin, although not directly analogous, are worth noting for their diverse chemical and biological properties, including the formation of various heterocyclic compounds and potential applications in genetics, pharmacology, and microbiology (Yoda, 2020).
Antioxidant and Anticancer Properties
The study of antioxidants, including various derivatives of compounds structurally related to this compound, is crucial in fields ranging from food engineering to pharmacy. For instance, research shows that antioxidants play a significant role in neutralizing reactive oxygen species and inhibiting processes that can lead to cellular impairment, thus holding therapeutic potential for diseases related to oxidative stress (Munteanu & Apetrei, 2021). Furthermore, African medicinal spices and vegetables, containing various phenolic compounds, demonstrate cytotoxicity against cancer cells, indicating the potential for anticancer applications (Kuete, Karaosmanoğlu, & Sivas, 2017).
Protective Activities Against Toxic Agents
The structural and functional analogs of pyridazinone derivatives exhibit protective activities against various toxic agents. For instance, chrysin, a flavonoid, shows hepatoprotective and nephroprotective activities against a range of toxicants, underlying its antioxidant and anti-apoptotic activities. This indicates the potential for pyridazinone derivatives to offer similar protective effects against cellular and organ damage (Pingili et al., 2019).
Implications in Toxicology and Biomarker Studies
Understanding the metabolism and biomarkers related to carcinogens and toxicants is crucial in toxicology. Studies on compounds like PhIP highlight the importance of analyzing metabolites for understanding biological effects and exposures, providing a framework for studying similar derivatives of pyridazinone for their metabolic pathways and potential as biomarkers (Teunissen et al., 2010).
Eigenschaften
Molekularformel |
C13H16N4O4 |
|---|---|
Molekulargewicht |
292.29 g/mol |
IUPAC-Name |
3-[4-(2-hydroxyethylamino)-3-nitrophenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C13H16N4O4/c1-8-6-12(19)15-16-13(8)9-2-3-10(14-4-5-18)11(7-9)17(20)21/h2-3,7-8,14,18H,4-6H2,1H3,(H,15,19) |
InChI-Schlüssel |
RCDCUPNJOXNWIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=O)NN=C1C2=CC(=C(C=C2)NCCO)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-4-oxobutyl]-6,7-diethoxy-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B1230767.png)
![8-[2-(2-Carboxyethyl)-3,5-dihydroxycyclopentyl]-6-oxooctanoic acid](/img/structure/B1230769.png)





![N'-[4-(dimethylamino)phenyl]-N-propyloxamide](/img/structure/B1230778.png)

![2-Furanyl-[3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-2-yl]methanone](/img/structure/B1230780.png)
![2-Chloro-1-[4-(2-ethyl-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B1230781.png)